molecular formula C19H24N2O2 B5209969 2-METHYL-2-[2-(PROPAN-2-YL)PHENOXY]-N-[(PYRIDIN-2-YL)METHYL]PROPANAMIDE

2-METHYL-2-[2-(PROPAN-2-YL)PHENOXY]-N-[(PYRIDIN-2-YL)METHYL]PROPANAMIDE

Cat. No.: B5209969
M. Wt: 312.4 g/mol
InChI Key: SRULHYWJKPQSGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-METHYL-2-[2-(PROPAN-2-YL)PHENOXY]-N-[(PYRIDIN-2-YL)METHYL]PROPANAMIDE is a synthetic organic compound with a complex structure It is characterized by the presence of a phenoxy group, a pyridine ring, and an amide linkage

Properties

IUPAC Name

2-methyl-2-(2-propan-2-ylphenoxy)-N-(pyridin-2-ylmethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-14(2)16-10-5-6-11-17(16)23-19(3,4)18(22)21-13-15-9-7-8-12-20-15/h5-12,14H,13H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRULHYWJKPQSGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OC(C)(C)C(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-2-[2-(PROPAN-2-YL)PHENOXY]-N-[(PYRIDIN-2-YL)METHYL]PROPANAMIDE typically involves multiple steps. One common route includes the reaction of 2-(propan-2-yl)phenol with 2-bromo-2-methylpropanoic acid to form an ester intermediate. This intermediate is then reacted with pyridine-2-methanamine under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-2-[2-(PROPAN-2-YL)PHENOXY]-N-[(PYRIDIN-2-YL)METHYL]PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The amide linkage can be reduced to form amines.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated pyridine derivatives.

Scientific Research Applications

2-METHYL-2-[2-(PROPAN-2-YL)PHENOXY]-N-[(PYRIDIN-2-YL)METHYL]PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-METHYL-2-[2-(PROPAN-2-YL)PHENOXY]-N-[(PYRIDIN-2-YL)METHYL]PROPANAMIDE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 2-METHYL-5-(PROPAN-2-YL)PHENOXYBENZALDEHYDE
  • 2-METHYL-2-[2-(PROPAN-2-YL)PHENOXY]ACETOHYDRAZIDE

Uniqueness

Compared to similar compounds, 2-METHYL-2-[2-(PROPAN-2-YL)PHENOXY]-N-[(PYRIDIN-2-YL)METHYL]PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.